molecular formula C16H13ClO2 B15217299 2-(Anthracen-2-yl)acetic acid hydrochloride

2-(Anthracen-2-yl)acetic acid hydrochloride

Cat. No.: B15217299
M. Wt: 272.72 g/mol
InChI Key: OYRRTXMWRRRJEP-UHFFFAOYSA-N
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Description

2-(Anthracen-2-yl)acetic acid hydrochloride is an organic compound that features an anthracene moiety attached to an acetic acid group, with the hydrochloride salt form enhancing its solubility in water. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anthracen-2-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of Anthracen-2-ylacetic Acid: This can be achieved through a Friedel-Crafts acylation reaction where anthracene is reacted with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

    Conversion to Hydrochloride Salt: The resulting anthracen-2-ylacetic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using the same principles as the laboratory synthesis but optimized for yield and purity. This includes precise control of reaction conditions such as temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Anthracen-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can yield dihydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

2-(Anthracen-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Anthracen-2-yl)acetic acid hydrochloride involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Its photophysical properties also allow it to act as a photosensitizer, generating reactive oxygen species upon light activation, which can induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Anthracene: The parent compound, known for its photophysical properties.

    Anthraquinone: An oxidized derivative with applications in dye production and as a photosensitizer.

    9,10-Diphenylanthracene: Used in OLEDs for blue light emission.

Uniqueness

2-(Anthracen-2-yl)acetic acid hydrochloride is unique due to its combination of the anthracene moiety with an acetic acid group, enhancing its solubility and reactivity. This makes it particularly valuable in applications requiring both photophysical properties and chemical reactivity.

Properties

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

2-anthracen-2-ylacetic acid;hydrochloride

InChI

InChI=1S/C16H12O2.ClH/c17-16(18)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11;/h1-7,9-10H,8H2,(H,17,18);1H

InChI Key

OYRRTXMWRRRJEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(=O)O.Cl

Origin of Product

United States

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